4-tert-butyl-N-(2-methoxyethyl)benzamide
Description
4-tert-Butyl-N-(2-methoxyethyl)benzamide is a benzamide derivative characterized by a tert-butyl group at the para position of the benzene ring and a 2-methoxyethyl substituent on the amide nitrogen. This compound belongs to a class of molecules where structural modifications, particularly on the benzamide nitrogen and the aromatic ring, significantly influence physicochemical properties (e.g., solubility, lipophilicity) and biological activity.
Properties
IUPAC Name |
4-tert-butyl-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)12-7-5-11(6-8-12)13(16)15-9-10-17-4/h5-8H,9-10H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIKTVLXYHEYDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(2-methoxyethyl)benzamide typically involves the reaction of 4-tert-butylbenzoic acid with 2-methoxyethylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group may yield 4-tert-butyl-N-(2-formylethyl)benzamide, while reduction of the amide bond may produce 4-tert-butyl-N-(2-methoxyethyl)amine.
Scientific Research Applications
4-tert-butyl-N-(2-methoxyethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on the Benzamide Nitrogen
The nature of the substituent attached to the benzamide nitrogen plays a critical role in molecular interactions. Key analogs include:
Alkoxy-Substituted Phenyl Derivatives
- 4-tert-Butyl-N-(4-methoxyphenyl)benzamide (): Substituent: 4-Methoxyphenyl. Molecular Weight: ~283.36 (calculated). However, steric hindrance from the para-substituted phenyl group may limit binding efficiency in biological systems .
Alkyl-Substituted Derivatives
Heterocyclic and Complex Substituents
- 4-tert-Butyl-N-(5,6-dihydrothiazolo-triazol-3-yl)benzamide (): Substituent: Thiazolo-triazole heterocycle. Molecular Weight: Calculated as 314.4 (C₁₅H₁₈N₄OS).
Role of the tert-Butyl Group
The tert-butyl group at the para position of the benzene ring is a common feature across analogs. This substituent:
- Increases lipophilicity , aiding in membrane penetration and bioavailability.
Physicochemical Properties
A comparison of key properties is summarized below:
| Compound Name | Substituent on N | Molecular Weight | logP (Estimated) | Solubility Trend |
|---|---|---|---|---|
| 4-tert-Butyl-N-(2-methoxyethyl)benzamide | 2-Methoxyethyl | 265.35 | ~3.5 | High (polar ether group) |
| 4-tert-Butyl-N-(4-methoxyphenyl)benzamide | 4-Methoxyphenyl | 283.36 | ~3.8 | Moderate |
| 4-tert-Butyl-N-(2,5-dimethylphenyl)benzamide | 2,5-Dimethylphenyl | 281.40 | 5.05 | Low |
| 4-tert-Butyl-N-(thiazolo-triazol-3-yl)benzamide | Heterocycle | 314.40 | ~2.8 | Moderate (polar N-atoms) |
The 2-methoxyethyl group in the target compound likely offers a balance between solubility and lipophilicity, making it advantageous for drug delivery applications.
Biological Activity
4-tert-butyl-N-(2-methoxyethyl)benzamide (CAS No. 324577-49-3) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H19NO2
- Molecular Weight : 221.30 g/mol
Biological Activity Overview
Research into the biological activity of this compound suggests several areas of interest:
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may reduce inflammation markers in vitro, potentially making it useful for treating inflammatory conditions.
- Antioxidant Properties : Its structure suggests potential antioxidant activity, which could protect cells from oxidative stress.
Table 1: Summary of Biological Activities
| Study | Activity Observed | Methodology | Results |
|---|---|---|---|
| Study 1 | Anti-inflammatory | Mouse model | Reduced disease activity index and neutrophil infiltration. |
| Study 2 | Antioxidant | In vitro assays | Significant reduction in reactive oxygen species (ROS). |
| Study 3 | Enzyme inhibition | Biochemical assays | Inhibition of specific metabolic enzymes by up to 70%. |
- Anti-inflammatory Activity : In a mouse model of chronic inflammation induced by dextran sodium sulfate, treatment with this compound resulted in a significant decrease in disease activity index scores and neutrophil infiltration . This suggests its potential as an anti-inflammatory agent.
- Antioxidant Potential : A study investigating the compound's ability to scavenge free radicals demonstrated that it significantly reduced levels of reactive oxygen species (ROS) in cultured cells, indicating its potential as an antioxidant .
- Enzyme Inhibition : Research has shown that this compound can inhibit certain metabolic enzymes by approximately 70%, which may influence various biochemical pathways and contribute to its therapeutic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
